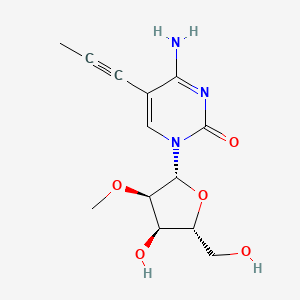

5-(1-Propynyl)-2'-o-methylcytidine

描述

The Significance of Nucleoside Analogues as Probes and Inhibitors in Biochemical Pathways

Nucleoside analogues are structurally similar to natural nucleosides but possess chemical modifications that alter their properties and functions. These alterations can range from changes in the sugar moiety to modifications of the nucleobase itself. Such modifications allow these analogues to act as sophisticated probes to investigate the intricate mechanisms of biochemical pathways. For instance, they can be used to study enzyme-substrate interactions, elucidate the dynamics of nucleic acid structures, and map the course of metabolic processes.

Beyond their role as probes, nucleoside analogues are pivotal as inhibitors of key enzymes involved in nucleic acid metabolism. nih.gov By mimicking natural substrates, they can bind to the active sites of enzymes like polymerases and reverse transcriptases, thereby disrupting processes such as DNA replication or viral proliferation. This inhibitory action forms the basis for a wide array of antiviral and anticancer therapies. The ability to fine-tune the chemical structure of these analogues allows for the development of highly specific and potent inhibitors, minimizing off-target effects and enhancing therapeutic efficacy.

Contextualizing 5-(1-Propynyl)-2'-O-methylcytidine within the Landscape of Nucleoside Analogues

This compound distinguishes itself within the diverse family of nucleoside analogues through the strategic combination of two key modifications: a propynyl (B12738560) group at the 5-position of the cytosine base and a methyl group at the 2'-O-position of the ribose sugar. This dual modification endows the nucleoside with a unique set of properties that are highly advantageous in the context of chemical biology research.

The 5-propynyl modification is known to significantly enhance the thermal stability of nucleic acid duplexes. nih.govnih.gov This increased stability is attributed to favorable stacking interactions and the hydrophobic character of the propynyl group, which helps to organize the duplex structure. nih.govpsu.edu The 2'-O-methyl modification, on the other hand, not only contributes to duplex stability but also confers resistance to nuclease degradation, a critical feature for in vivo applications. nih.gov The combination of these two modifications in a single nucleoside results in a synergistic effect, creating a robust building block for synthetic oligonucleotides with enhanced binding affinity and biological stability.

Overview of Academic Research Avenues for this compound

The unique characteristics of this compound have propelled its use in several key areas of academic research, most notably in the field of antisense technology. Antisense oligonucleotides are short, synthetic strands of nucleic acids designed to bind to specific messenger RNA (mRNA) molecules, thereby inhibiting the translation of a target protein. The incorporation of this compound into these oligonucleotides has been shown to be highly beneficial.

Research has demonstrated that oligonucleotides containing C-5 propyne (B1212725) pyrimidines, including the cytidine (B196190) analogue, exhibit high-affinity binding to RNA targets. nih.gov This enhanced binding affinity translates into potent antisense activity, allowing for gene-specific inhibition at nanomolar concentrations. nih.gov The increased duplex stability conferred by the 5-propynyl group is a key factor in this enhanced potency. biomers.net

The synthesis of this compound and its incorporation into oligonucleotides has been a subject of considerable study. nih.govnih.gov Methodologies have been developed to efficiently produce this modified nucleoside and its corresponding phosphoramidite (B1245037), the chemical building block used in automated oligonucleotide synthesis. nih.gov These synthetic advancements have made this valuable research tool more accessible to the scientific community.

The primary application of this modified nucleoside lies in its ability to enhance the properties of antisense oligonucleotides. The combination of increased duplex stability and nuclease resistance makes it an attractive component for the design of next-generation therapeutic and diagnostic oligonucleotides.

Structure

3D Structure

属性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c1-3-4-7-5-16(13(19)15-11(7)14)12-10(20-2)9(18)8(6-17)21-12/h5,8-10,12,17-18H,6H2,1-2H3,(H2,14,15,19)/t8-,9-,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNYOZGTGXUIIY-DNRKLUKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609243 | |

| Record name | 2'-O-Methyl-5-prop-1-yn-1-ylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179817-96-0 | |

| Record name | 2'-O-Methyl-5-prop-1-yn-1-ylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Advanced Derivatization Methodologies for 5 1 Propynyl 2 O Methylcytidine

Synthetic Routes to the Nucleoside Core of 5-(1-Propynyl)-2'-O-methylcytidine

The construction of the fundamental nucleoside framework, 2'-O-methylcytidine, is a critical precursor to the final target molecule. A common strategy commences with a readily available starting sugar, such as D-ribose or L-arabinose for the synthesis of L-nucleoside derivatives. nih.govacs.org One established route involves the initial condensation of the sugar with cyanamide (B42294) in a basic medium, which leads to the formation of an aminooxazoline intermediate. nih.govacs.org This conformationally restricted intermediate serves as a versatile precursor for building the pyrimidine (B1678525) ring system.

Subsequent reaction of the aminooxazoline with a suitable three-carbon synthon, such as methyl propiolate, under reflux conditions, facilitates the cyclization and formation of an O²,2'-anhydro-uridine derivative. nih.govacs.org This anhydro-linkage is pivotal as it sets the stage for the stereospecific introduction of the 2'-O-methyl group and simultaneously protects the 2'-hydroxyl position during initial steps. The uridine (B1682114) core can then be converted to cytidine (B196190) at a later stage in the synthesis.

Stereoselective Synthesis of the 2'-O-methylribofuranosyl Moiety

The defining 2'-O-methyl group is typically installed through the nucleophilic ring-opening of the O²,2'-anhydronucleoside intermediate. This step is crucial for establishing the correct stereochemistry at the C2' position of the ribofuranose sugar. A common method involves treating the anhydro-uridine with a methylating agent. For instance, using magnesium and iodine in methanol (B129727) under reflux can yield the desired 2'-O-methyl derivative. nih.gov This reaction proceeds with high stereoselectivity, as the approach of the nucleophile is directed by the rigid bicyclic structure of the anhydro-intermediate.

Alternative strategies for creating 2'-O-alkyl modifications have also been explored. For example, using aluminum powder in 2-methoxyethanol (B45455) can be employed to synthesize 2'-O-methoxyethyl (MOE) derivatives, highlighting the versatility of the anhydro-ring opening for installing various ether linkages at the 2' position. nih.gov The choice of reagents allows for the synthesis of different 2'-O-alkylated nucleosides, which are valuable for modulating the properties of oligonucleotides. nih.govresearchgate.net

Regioselective Introduction of the 5-(1-Propynyl) Group

The introduction of the 1-propynyl group at the C5 position of the pyrimidine ring is a key functionalization step. This is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. nih.gov This reaction requires a precursor that has been halogenated at the C5 position, typically 5-iodocytidine (B14750) or 5-iodouridine.

The synthesis of the 5-iodo precursor can be accomplished by treating the 2'-O-methylated nucleoside with reagents like iodine and sodium nitrite (B80452) in a suitable solvent. nih.govacs.org Once the 5-iodo-2'-O-methylcytidine intermediate is prepared (with other reactive groups appropriately protected), it is reacted with propyne (B1212725) gas or a propyne equivalent in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). This method provides a highly efficient and regioselective route to the desired 5-(1-propynyl) functional group. nih.gov The reaction is versatile and has been used to install a variety of alkynyl chains at the C5 position. nih.gov

Strategic Protecting Group Chemistry in this compound Synthesis

The successful synthesis of this compound is heavily reliant on a well-devised protecting group strategy to ensure chemoselectivity throughout the multi-step process. jocpr.comwikipedia.orgresearchgate.net Different functional groups on the nucleoside—the 5' and 3' hydroxyl groups of the ribose and the exocyclic amino group of cytosine—must be temporarily masked to prevent unwanted side reactions. jocpr.com

Table 1: Common Protecting Groups in Nucleoside Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mildly acidic conditions nih.govwikipedia.org |

| 3'-Hydroxyl | Silyl ethers (e.g., TBDMS) | TBDMS | Fluoride source (e.g., TBAF) utsouthwestern.edu |

| 4-Amino (Cytosine) | Benzoyl | Bz | Basic hydrolysis (e.g., ammonia) jocpr.com |

The 5'-hydroxyl group is commonly protected with an acid-labile dimethoxytrityl (DMT) group, which is crucial for purification and for its role in automated solid-phase oligonucleotide synthesis. nih.govwikipedia.org The 4-amino group of the cytosine base is often protected with an acyl group, such as benzoyl (Bz), to prevent its reaction during phosphorylation or other synthetic transformations. jocpr.com The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the others, allowing for sequential manipulation of the molecule. jocpr.com

Exploration of Novel Synthetic Methodologies and Improvements

Research in nucleoside chemistry continuously seeks to improve synthetic efficiency. For complex molecules like this compound, this includes developing more streamlined processes. Improvements can involve optimizing the palladium-catalyzed coupling step to reduce catalyst loading or reaction times. Furthermore, the development of solid-phase synthesis techniques for modified oligonucleotides has driven innovation in the preparation of building blocks like the phosphoramidite (B1245037) of this compound. nih.gov The phosphitylation of the 3'-hydroxyl group of the protected nucleoside with reagents like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite is a key step to make it ready for incorporation into oligonucleotides using automated synthesizers. acs.org

Synthetic Approaches to Analogues and Prodrugs for Research Applications

The synthetic route established for this compound provides a flexible platform for creating a diverse range of analogues for research. By varying the terminal alkyne used in the Sonogashira coupling reaction, a series of 5-alkynyl cytidine derivatives with different chain lengths and functionalities can be synthesized. nih.gov Studies have shown that modifying the length of the alkynyl side chain can significantly impact the biological activity of these compounds. nih.gov

Furthermore, the principles of prodrug design can be applied to this scaffold. For instance, modifying the phenolic hydroxyl groups of certain drugs with O-methylpyrimidine moieties has been explored as a strategy to enhance metabolic stability. nih.gov While not a phenol, the core structure of this compound could be similarly modified to create prodrugs that release the active compound under specific physiological conditions, potentially improving its therapeutic profile. The synthesis of L-nucleoside analogues, which can offer increased metabolic stability and resistance to nuclease degradation, also represents a significant area of research. nih.gov

Molecular Mechanisms of Action and Biochemical Interactions of 5 1 Propynyl 2 O Methylcytidine

Enzymatic Phosphorylation Pathways and Nucleotide Generation

For any nucleoside analogue to exert its biological effect, it must first be converted into its active triphosphate form. This process is typically carried out by cellular nucleoside and nucleotide kinases. While direct studies on the enzymatic phosphorylation of 5-(1-propynyl)-2'-O-methylcytidine are not extensively documented, insights can be drawn from related compounds.

The phosphorylation of similar modified nucleosides is known to be dependent on specific cellular kinases. For instance, 2'-azidocytidine is phosphorylated by deoxycytidine kinase (dCK), and its incorporation into cellular RNA can be enhanced by the overexpression of dCK. nih.gov This suggests that the presence and activity of specific kinases are crucial for the activation of such analogues.

In the context of plant cells, the general pathway for deoxycytidine involves sequential phosphorylation by non-specific nucleoside phosphotransferases to the monophosphate, followed by nucleoside monophosphate kinases to the diphosphate (B83284), and finally nucleoside diphosphate kinases to the triphosphate form, which is the substrate for DNA polymerase. nih.gov However, the specificity of these enzymes can be a limiting factor, as seen with the inability of cytidine (B196190) monophosphate kinase (CMPK1) to phosphorylate 5-methyl-2'-deoxycytidine-5'-monophosphate (5-mdCMP). nih.gov

The synthesis of the triphosphate form of related compounds has been achieved enzymatically and chemically. nih.govnih.gov For example, 5-aza-2'-deoxycytidine 5'-triphosphate (5-AZA-dCTP) has been prepared enzymatically for in vitro studies. nih.gov Furthermore, novel chemical methods using P(V) reagents have been developed for the scalable synthesis of a wide range of natural and unnatural nucleoside triphosphates, which could potentially be applied to this compound. nih.gov

The intracellular concentration of the resulting triphosphate is a critical determinant of its subsequent interactions. Studies with 5,6-dihydro-5-azacytidine (B1221591) (DHAC) in human lymphoid cell lines have shown that the triphosphate form can accumulate to significant levels, with peak concentrations varying between different cell lines. nih.gov The balance between anabolic phosphorylation and catabolic degradation, as well as the regulation of enzymes like ribonucleotide reductase and thymidine (B127349) kinase during the cell cycle, tightly controls the cellular dNTP pools. nih.gov

Interaction with DNA Polymerases and Reverse Transcriptases in In Vitro Systems

Once converted to its triphosphate form, this compound triphosphate would be expected to interact with various DNA and RNA polymerases. The nature of this interaction, whether as a substrate or an inhibitor, is dictated by the specific enzyme and the structural features of the analogue.

The 5-propynyl modification has been shown to be compatible with certain polymerases. For instance, the triphosphate of a related compound, 5-(1-propynyl)-2'-deoxyuridine (B1595973), has been shown to be a substrate for Moloney murine leukemia virus (MMLV) reverse transcriptase. nih.gov Kinetic studies revealed that the Rp isomer of its α-P-borano derivative was a slightly better substrate than the natural thymidine triphosphate. nih.gov

In contrast, the 2'-O-methyl modification generally acts as a chain terminator for DNA polymerases due to the absence of a 3'-hydroxyl group required for phosphodiester bond formation. youtube.com However, RNA polymerases can accommodate this modification. 2'-O-methylcytidine has been shown to inhibit RNA-dependent RNA polymerase (NS5B)-catalyzed RNA synthesis in a manner competitive with the natural substrate. medchemexpress.com

Studies with other modified cytidine analogues provide further insights. For example, 5-aza-2'-deoxycytidine-5'-triphosphate (B1205430) (5-AZA-dCTP) is a good substrate for mammalian DNA polymerase alpha, with an apparent Km value of 3.0 µM, which is comparable to the Km of 2.0 µM for the natural substrate, dCTP. nih.gov However, it acts as a weak competitive inhibitor with respect to dCTP, having a Ki of 4.3 µM. nih.gov

The interaction of polymerases with modified nucleosides is a complex process involving not only the active site but also other domains of the enzyme and the nucleic acid template. For instance, human single-stranded DNA binding protein, replication protein A (RP-A), forms specific complexes with DNA polymerase alpha-primase. embopress.org Reverse transcriptases from different retroviruses, such as avian myeloblastosis virus (AMV) and MMLV, exhibit distinct interactions with the template-primer duplex. nih.gov

The table below summarizes the kinetic parameters of related cytidine analogues with various polymerases.

| Nucleoside Analogue | Polymerase | Apparent Km (µM) | Apparent Ki (µM) | Reference |

| 5-Aza-2'-deoxycytidine-5'-triphosphate | DNA Polymerase Alpha | 3.0 | 4.3 (competitive with dCTP) | nih.gov |

| 2'-O-Methylcytidine | HCV NS5B RNA Polymerase | - | Competitive with NTPs | medchemexpress.com |

Incorporation into Nucleic Acid Chains and Consequences for Replication Fidelity

The ability of a nucleoside analogue to be incorporated into a growing nucleic acid chain is a prerequisite for many of its biological effects. The efficiency and fidelity of this incorporation are critical determinants of its downstream consequences.

The triphosphate of 5-(1-propynyl)-2'-deoxyuridine has been shown to be incorporated into a DNA primer by MMLV reverse transcriptase, allowing for the extension of the primer to the full length of the template. nih.gov This suggests that the 5-propynyl group is tolerated by the active site of this enzyme. Similarly, 5-methyldeoxycytidine triphosphate (5-MedCTP) can be incorporated into a synthetic DNA template by the Klenow fragment (exo-) with a higher efficiency than dCTP. rsc.org

Once incorporated, modified nucleosides can affect the fidelity of replication. A study comparing the copying of 5-methylcytosine (B146107) and cytosine by different DNA polymerases found that AMV reverse transcriptase incorporated dAMP opposite 5-methylcytosine 4- to 5-fold more efficiently than opposite cytosine. nih.gov This suggests that the 5-methyl group can influence the misincorporation of nucleotides. The fidelity of DNA polymerase β, however, was not significantly altered by the presence of 5-methylcytosine or its oxidized forms in the template. nih.gov

The 2'-O-methyl modification, by stabilizing the C3'-endo conformation of the ribose sugar, can enhance the stability of RNA duplexes. nih.gov This modification also makes the RNA less susceptible to alkaline hydrolysis and nuclease cleavage. amerigoscientific.com The incorporation of 2'-O-methylated nucleotides into RNA can therefore increase its stability. amerigoscientific.comnih.gov

The combination of both the 5-propynyl and 2'-O-methyl modifications in this compound would likely result in a complex interplay of these effects. The 5-propynyl group could influence base pairing and polymerase interactions in the major groove, while the 2'-O-methyl group would affect the sugar pucker and the stability of the nucleic acid backbone. The consequences for replication fidelity would depend on the specific polymerase and the sequence context.

Modulation of Gene Expression and RNA Processing Mechanisms

Modified nucleosides, upon their incorporation into DNA or RNA, can significantly modulate gene expression and RNA processing through various mechanisms.

The 2'-O-methyl modification is a common post-transcriptional modification in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). nih.govwikipedia.org In rRNA, 2'-O-methylation can influence ribosome conformation and function, thereby regulating protein synthesis. cd-genomics.com It can also contribute to ribosome heterogeneity, allowing for the differential translation of specific mRNA transcripts. nih.gov The 2'-O-methyl group can also affect RNA-protein interactions, either by creating a favorable binding site or by sterically hindering protein binding. nih.gov

5-methylcytosine (m5C) is another important RNA modification that can influence mRNA stability and gene expression. nih.gov The incorporation of 5-methylcytidine (B43896) into self-amplifying RNA (saRNA) vaccines has been shown to attenuate the innate immune response, likely by reducing the activation of cytosolic RNA sensors like RIG-I. nih.gov This modification, along with others, can also enhance the translational properties and stability of mRNA. medchemexpress.comtrilinkbiotech.com

The 5-propynyl group, being a major groove modification, can also influence molecular interactions. It has been reported that a 5-propynyl moiety incorporated into siRNAs can interfere with interactions within the RISC complex, potentially affecting RNA interference (RNAi) activity. nih.gov

Given these individual effects, the incorporation of this compound into RNA could have multifaceted consequences. The 2'-O-methyl group would likely enhance the stability of the RNA molecule, while both modifications could modulate its interaction with RNA-binding proteins, ribosomes, and the RNAi machinery, thereby influencing gene expression at multiple levels.

Binding Affinity and Specificity with Target Enzymes and Receptors

The biological activity of this compound is fundamentally dependent on its binding affinity and specificity to its target enzymes and receptors. While direct quantitative data for this specific compound is limited, studies on related alkynylated nucleosides and modified nucleotides provide valuable insights into its potential interactions.

The introduction of an alkyne spacer with a pseudo-nucleobase at the 5-position of a nucleoside has been explored as a strategy to create unnatural base pairs with high selectivity and stability. nih.govoup.com These studies demonstrate that the alkynyl group can position a recognition moiety in the major groove of the DNA duplex, allowing for specific hydrogen bonding interactions that are independent of the Watson-Crick face. nih.govoup.com This suggests that the 1-propynyl group of this compound could mediate specific interactions with proteins that recognize the major groove of nucleic acids.

The binding affinity of nucleoside analogues to polymerases is a key determinant of their efficacy as either substrates or inhibitors. For instance, nucleoside reverse transcriptase inhibitors (NRTIs) in their triphosphate form compete with natural dNTPs for the active site of reverse transcriptases. scienceopen.com The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower Ki values indicating tighter binding. The Ki values for various NRTIs against LINE-1 reverse transcriptase have been determined, highlighting the differential affinities of these compounds. scienceopen.com

The 2'-O-methyl modification is known to increase the thermodynamic stability of RNA duplexes, which can be attributed to the stabilization of the C3'-endo conformation of the ribose. nih.gov This enhanced stability can influence the binding of proteins and other nucleic acids. The combination of the 5-propynyl group and the 2'-O-methyl group in this compound could lead to unique binding properties, potentially conferring high affinity and specificity for certain target enzymes or RNA structures. Further experimental studies, such as isothermal titration calorimetry or surface plasmon resonance, would be necessary to quantify the binding affinities of this compound to its biological targets.

Impact on Cellular Nucleotide Pools and Metabolism in Cell Culture Models

Studies with related nucleoside analogues have demonstrated that they can be actively metabolized within cells. For example, 5,6-dihydro-5-azacytidine (DHAC) is taken up by human lymphoid cells and anabolized to its triphosphate form, DHACTP. nih.gov The intracellular concentrations of this active metabolite can reach micromolar levels and vary depending on the cell type and the activity of metabolic enzymes. nih.gov Similarly, 2'-azidocytidine is phosphorylated by deoxycytidine kinase (dCK), and its metabolic activation is dependent on the expression of this enzyme. nih.gov

The incorporation of these analogues into nucleic acids can also be substantial. In the case of DHAC, its anabolites were found to be incorporated into both RNA and DNA, with the extent of incorporation differing between cell lines. nih.gov This incorporation can, in turn, affect cellular processes such as DNA methylation. nih.gov

The cellular nucleotide pools are tightly regulated, with concentrations of dNTPs fluctuating throughout the cell cycle to meet the demands of DNA replication. nih.gov The introduction of a nucleoside analogue can perturb this delicate balance. The analogue's triphosphate form may compete with natural dNTPs for incorporation into nucleic acids, and the analogue itself may compete for the active sites of metabolic enzymes involved in nucleotide synthesis and degradation.

The metabolic fate of this compound in cell culture models has not been extensively characterized. However, based on studies of similar compounds, it is plausible that it would be taken up by cells, phosphorylated to its active triphosphate form, and potentially incorporated into RNA. The extent of these processes and the resulting impact on cellular nucleotide pools would likely be cell-type specific and depend on the expression and activity of relevant kinases and metabolic enzymes.

Investigative Applications of 5 1 Propynyl 2 O Methylcytidine in Preclinical Research Models

Utility in Antiviral Research: Focus on Viral Replication Inhibition Mechanisms in Cell Lines

The modification of nucleosides is a well-established strategy in the development of antiviral agents. The introduction of substituents at the 5-position of pyrimidines can influence their interaction with viral enzymes, particularly RNA-dependent RNA polymerases (RdRPs), which are crucial for the replication of many RNA viruses. While specific data on 5-(1-Propynyl)-2'-O-methylcytidine is emerging, the broader class of 5-substituted cytidine (B196190) analogues has shown promise in inhibiting viral replication. For instance, studies on other 5-substituted cytidine analogues have demonstrated their potential to act as either chain terminators or as mutagens that drive the virus into "error catastrophe" nih.gov.

The 2'-O-methyl modification is a naturally occurring modification in cellular RNA that can confer resistance to nuclease degradation and modulate interactions with RNA-binding proteins. In the context of antiviral research, this modification can enhance the stability of the nucleoside analogue, potentially increasing its intracellular half-life and therapeutic window. Research on related compounds, such as 2'-C-methylcytidine, has shown potent activity against viruses like Dengue virus by targeting the viral RNA polymerase nih.gov. The combination of the 5-propynyl and 2'-O-methyl groups in this compound could therefore offer a synergistic effect, enhancing both its target affinity and its metabolic stability, making it a candidate for investigation against a range of RNA viruses.

Role in Oncology Research: Studies on Cell Proliferation and Apoptosis in Cancer Cell Models

Modified nucleosides are a cornerstone of cancer chemotherapy. Analogues such as 5-azacytidine (B1684299) and its deoxy derivative, decitabine (B1684300), are known inhibitors of DNA methyltransferases (DNMTs), leading to the re-expression of tumor suppressor genes and the induction of apoptosis nih.govnih.govresearchgate.net. While the propynyl (B12738560) group at the 5-position of this compound is not a direct mimic of the modifications targeted by DNMT inhibitors, its potential to influence nucleic acid structure and protein-nucleic acid interactions warrants investigation in cancer models.

The 5-propynyl modification has been shown to enhance the thermal stability of DNA and RNA duplexes, which could potentially interfere with the processes of DNA replication and transcription in rapidly dividing cancer cells nih.gov. Furthermore, purine (B94841) nucleoside analogues, a related class of compounds, are known to induce apoptosis and inhibit DNA synthesis in various cancer cell lines semanticscholar.org. It is plausible that this compound, upon intracellular phosphorylation to its triphosphate form, could act as a competitive inhibitor of cellular DNA or RNA polymerases, thereby halting cell proliferation. Studies on cancer cell lines would be necessary to determine its specific effects on cell cycle progression and the induction of apoptotic pathways.

Application as a Biochemical Probe for Nucleic Acid Dynamics

The unique chemical features of this compound make it a valuable tool for studying the structure and dynamics of nucleic acids. The propynyl group, with its terminal alkyne, can participate in "click chemistry" reactions, allowing for the attachment of fluorescent dyes, biotin, or other reporter molecules. This enables researchers to label and track RNA molecules within cells, providing insights into their localization, transport, and turnover.

Similar strategies using other ethynyl-substituted nucleosides, such as 5-ethynylcytidine (B1258090) (5-EC), have been successfully employed to profile RNA modifications and their associated enzymes nih.gov. By incorporating this compound into RNA, researchers can use it as a handle to isolate and identify RNA-binding proteins or to study the kinetics of RNA processing and decay. The 2'-O-methyl group further enhances the utility of this compound as a probe by increasing its resistance to cellular nucleases, ensuring that the labeled RNA remains intact for longer periods of observation.

Use in Studying Epigenetic Modifications and RNA Function

Epigenetic and epitranscriptomic modifications, such as DNA and RNA methylation, play crucial roles in regulating gene expression rsc.orgnih.govmdpi.com. The 5-position of cytosine is a key site for methylation (to form 5-methylcytosine (B146107), 5mC) and subsequent oxidative modifications, which are central to epigenetic control rsc.org. While the propynyl group is not a natural modification, its presence at this position can be used to probe the activity of enzymes involved in these pathways. For example, it could be used to investigate the substrate specificity of DNA and RNA methyltransferases and demethylases.

Contribution to the Understanding of Nucleoside Metabolism in Disease Models

The metabolic activation of nucleoside analogues is a critical determinant of their biological activity. Typically, these compounds are phosphorylated by cellular kinases to their mono-, di-, and triphosphate forms, with the triphosphate being the active species that interacts with polymerases youtube.com. Studying the metabolism of this compound is essential for understanding its potential as a therapeutic agent or a research tool.

Investigating how the 5-propynyl and 2'-O-methyl modifications affect the efficiency of each phosphorylation step can provide valuable information about the substrate specificity of cellular nucleoside and nucleotide kinases. Furthermore, understanding the catabolism and clearance of this compound is crucial for determining its pharmacokinetic properties. Such studies in various disease models can reveal how altered metabolic states in cancer cells or virus-infected cells might influence the activation and efficacy of this modified nucleoside youtube.com.

Development of In Vitro Assays and Screening Platforms Utilizing this compound

The unique properties of this compound lend themselves to the development of novel in vitro assays and high-throughput screening platforms. Its ability to be incorporated into nucleic acids and subsequently detected via click chemistry makes it an ideal component for assays designed to screen for inhibitors of enzymes involved in nucleic acid metabolism.

For instance, an assay could be designed to measure the activity of a specific viral polymerase by quantifying the incorporation of this compound triphosphate into a template RNA strand. The amount of incorporated probe would be directly proportional to the enzyme's activity, and a decrease in signal in the presence of a test compound would indicate inhibition. Similarly, screening platforms could be developed to identify proteins that specifically bind to RNA containing this modified nucleoside, potentially uncovering new players in RNA regulation and processing.

Advanced Research Methodologies for Characterizing 5 1 Propynyl 2 O Methylcytidine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Samples

Spectroscopic methods are fundamental for the unambiguous determination of the chemical structure and the assessment of the purity of synthesized 5-(1-Propynyl)-2'-O-methylcytidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are powerful tools for elucidating the precise three-dimensional structure of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom within the molecule, confirming the presence of the propynyl (B12738560) group at the 5-position of the cytidine (B196190) base and the methyl group at the 2'-O position of the ribose sugar. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different atoms, providing unequivocal structural confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of this compound, further confirming its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are unique to the molecule, serving as a fingerprint for its identification. govinfo.gov This technique is also invaluable for assessing the purity of research samples by detecting the presence of any impurities or degradation products.

Purity Assessment: The purity of synthetic RNA oligonucleotides is critical for their use as pharmaceuticals and in research. nih.gov The efficiency of chemical synthesis decreases with the length of the RNA strand, leading to potential impurities. nih.gov High-performance liquid chromatography (HPLC) is a primary method for purity analysis. nih.gov Ion-pair reversed-phase (IP-RP) HPLC and ion-exchange (IEX) HPLC are two common techniques used to separate the target compound from any starting materials, byproducts, or degradation products. nih.gov For RNA molecules up to 100 nucleotides long, IEX HPLC has been shown to be a more suitable method for purity evaluation than IP-RP HPLC. nih.gov The stability of the RNA during the analytical process is a key consideration, and conducting the analysis at lower temperatures can minimize degradation. nih.gov

Chromatographic Methods for Separation and Quantification in Biological Matrices for Research

The ability to separate and quantify this compound and its metabolites in complex biological samples such as plasma, cells, and tissues is essential for pharmacokinetic and pharmacodynamic studies.

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for the separation of this compound from other cellular components. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly used. The separation is based on the differential partitioning of the analyte between the two phases. The choice of column, mobile phase composition, and gradient elution program are optimized to achieve high resolution and efficient separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, HPLC is coupled with tandem mass spectrometry. bioanalysis-zone.comsci-hub.se This technique combines the separation power of HPLC with the specific detection capabilities of MS/MS. bioanalysis-zone.com LC-MS/MS is the gold standard for bioanalysis of small molecules and peptides in biological matrices due to its robustness, high selectivity, and sensitivity. bioanalysis-zone.commdpi.com In a typical LC-MS/MS workflow, the sample is first subjected to enzymatic digestion to break down larger molecules. bioanalysis-zone.com The resulting mixture is then separated by HPLC, and the eluting compounds are ionized and analyzed by the mass spectrometer. bioanalysis-zone.commdpi.com Multiple reaction monitoring (MRM) is a common mode of operation in which a specific precursor ion of the target analyte is selected and fragmented, and a specific product ion is monitored for quantification. mdpi.com This provides a high degree of specificity, minimizing interference from other compounds in the matrix. sci-hub.se The development of a robust LC-MS/MS method requires careful optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters. sci-hub.senih.gov The use of stable isotope-labeled internal standards is often employed to improve the accuracy and precision of quantification. nih.gov

Table 1: Key Parameters in LC-MS/MS Method Development for this compound Quantification

| Parameter | Description | Importance |

| Sample Preparation | Extraction of the analyte from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). | Removes interfering substances and concentrates the analyte. sci-hub.se |

| Chromatographic Column | The type of stationary phase (e.g., C18) and column dimensions. | Determines the separation efficiency and retention time of the analyte. |

| Mobile Phase | The solvent system used to elute the analyte from the column. | Influences the separation and ionization of the analyte. |

| Ionization Source | The method used to generate ions from the analyte (e.g., electrospray ionization - ESI). | Affects the sensitivity of the analysis. |

| Mass Spectrometer Settings | Parameters such as cone voltage and collision energy. | Optimized to maximize the signal of the specific precursor-product ion transition. |

| Internal Standard | A compound structurally similar to the analyte, often labeled with stable isotopes. | Corrects for variations in sample preparation and instrument response. nih.gov |

Molecular Modeling and Computational Chemistry Approaches to Predict Interactions

Molecular modeling and computational chemistry provide powerful in silico tools to predict and analyze the interactions of this compound with its biological targets, such as viral enzymes or RNA structures. nih.gov These methods can offer insights into binding affinities, mechanisms of action, and the structural basis for activity before extensive laboratory experiments are conducted. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of this compound when incorporated into an RNA strand or bound to a protein. nih.govarxiv.org These simulations can reveal how the modification affects the local and global structure, flexibility, and stability of the macromolecule. nih.govmdpi.com By simulating the system over time, researchers can observe conformational changes and predict how the modified nucleoside influences interactions with other molecules. arxiv.org

Docking Studies: Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, the triphosphate form of this compound) when it binds to a receptor, such as the active site of a viral polymerase. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), providing an estimate of the binding affinity.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of this compound, such as its charge distribution and reactivity. researchgate.net This information is crucial for understanding its chemical behavior and its ability to participate in enzymatic reactions. researchgate.net

Table 2: Computational Approaches for Studying this compound

| Technique | Application | Insights Gained |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the modified nucleoside within a biological system (e.g., RNA duplex, protein-ligand complex). nih.govarxiv.org | Information on structural changes, flexibility, stability, and dynamic interactions. nih.govmdpi.com |

| Molecular Docking | Predicting the binding mode and affinity of the triphosphate form of the nucleoside to a target enzyme. | Identification of key binding interactions and potential for inhibition. |

| Quantum Mechanics (QM) Calculations | Calculating the electronic structure and properties of the molecule. researchgate.net | Understanding of chemical reactivity and enzymatic reaction mechanisms. researchgate.net |

| Free Energy Calculations | Estimating the binding free energy between the modified nucleoside and its target. nih.gov | Quantitative prediction of binding affinity. nih.gov |

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are indispensable for investigating the mechanism of action of this compound in a biologically relevant context. nih.gov These assays provide crucial information on its antiviral activity, cellular uptake, and potential effects on cellular processes.

Antiviral Activity Assays: The primary method to assess the antiviral efficacy of this compound is through cell-based viral replication assays. nih.govmdpi.com This typically involves infecting a susceptible cell line with a specific virus and then treating the cells with varying concentrations of the compound. nih.govresearchgate.net The antiviral activity is then determined by measuring the reduction in viral yield, which can be quantified using several methods:

Plaque Reduction Assay: This classic virological technique measures the number of infectious virus particles by counting the formation of plaques (localized areas of cell death) in a cell monolayer. nih.gov

Reporter Gene Assays: These assays utilize genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon replication. researchgate.net The antiviral activity is then determined by measuring the reduction in the reporter signal.

Quantitative PCR (qPCR): This method quantifies the amount of viral nucleic acid (RNA or DNA) in infected cells, providing a direct measure of viral replication.

Cytotoxicity Assays: It is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or to general cellular toxicity. nih.gov Cytotoxicity assays, such as the MTS or MTT assay, measure cell viability and proliferation in the presence of the compound. mdpi.com An ideal antiviral compound will exhibit potent antiviral activity at concentrations that are not toxic to the host cells.

Enzymatic Assays for Kinetic Analysis of Phosphorylation and Incorporation

To exert its antiviral effect, this compound must be converted into its active triphosphate form by host cell kinases and then incorporated into the growing viral RNA chain by the viral polymerase. Enzymatic assays are crucial for studying these key steps.

Phosphorylation Assays: These assays are designed to determine if and how efficiently this compound is phosphorylated by cellular nucleoside and nucleotide kinases. The assay typically involves incubating the compound with purified kinases or cell extracts in the presence of ATP. The formation of the monophosphate, diphosphate (B83284), and triphosphate derivatives is then monitored over time, often using HPLC or LC-MS/MS analysis.

Polymerase Incorporation Assays: These in vitro assays directly measure the ability of the viral RNA-dependent RNA polymerase (RdRp) to incorporate the triphosphate form of this compound into a nascent RNA strand. A common setup involves a primer-template RNA duplex, the purified viral polymerase, and a mixture of natural nucleoside triphosphates along with the modified triphosphate. The extension of the primer is then analyzed, often by gel electrophoresis, to determine if incorporation occurred and whether it leads to chain termination. Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined to quantify the efficiency of incorporation compared to natural nucleotides. nih.gov

High-Throughput Screening Methodologies for Identifying Synergistic Compounds

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that may act synergistically with this compound. cijournal.rurjeid.com A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. nih.gov

Combination Screening: In a combination screen, cell-based antiviral assays are adapted to a high-throughput format (e.g., 384-well plates). nih.gov Cells are treated with a fixed concentration of this compound in combination with individual compounds from a chemical library. nih.gov The antiviral activity of each combination is then measured. Hits are identified as compounds that significantly enhance the antiviral activity of this compound. nih.gov

Data Analysis: The analysis of combination screening data often involves calculating a combination index (CI) or using isobologram analysis to determine if the interaction is synergistic, additive, or antagonistic. nih.gov

Future Directions and Emerging Research Themes for 5 1 Propynyl 2 O Methylcytidine

Exploration of Novel Therapeutic Research Targets Beyond Current Indications

While the current therapeutic applications of 5-(1-propynyl)-2'-O-methylcytidine are centered on its role as a modified nucleoside in antisense oligonucleotides, emerging research is focused on exploring its potential against new disease targets. The unique chemical properties conferred by the 1-propynyl group at the 5-position and the 2'-O-methyl modification on the ribose sugar make it an attractive candidate for broader therapeutic investigation.

The antiviral activity of related nucleoside analogs, such as 5-methylcytidine (B43896), which has shown inhibitory effects against Herpes Simplex Virus-1 (HSV-1) with an IC50 of 0.06 μM, suggests a potential avenue for research into the antiviral properties of this compound. medchemexpress.com The structural modifications present in this compound could enhance its antiviral efficacy or broaden its spectrum of activity against other viruses.

Furthermore, the established role of nucleoside analogs in cancer therapy opens up another frontier for investigation. Purine (B94841) nucleoside analogs, for instance, have demonstrated extensive antitumor activity against indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com Research into whether this compound can similarly interfere with DNA and RNA metabolism in cancer cells is a promising area of future inquiry.

Integration into Advanced Drug Delivery Systems for Targeted Research Applications

To enhance the therapeutic potential of this compound, researchers are exploring its integration into advanced drug delivery systems. These systems aim to improve the stability, targeting, and cellular uptake of the compound.

One promising approach involves the use of nanoparticles. astrazeneca.com Nanoparticles can protect the nucleoside analog from degradation in the bloodstream and deliver it specifically to target tissues, potentially reducing off-target effects. astrazeneca.com Lipid nanoparticles (LNPs) are a particularly advanced vehicle for delivering nucleotide-based therapeutics. astrazeneca.com

Another area of exploration is the development of prodrugs. A phospholipase A2-sensitive amphiphilic prodrug has been successfully used to deliver 5-fluorouracil, demonstrating the potential of this strategy. nih.gov A similar approach could be applied to this compound to improve its delivery and release at the site of action. The use of short oligonucleotides as carriers has also been shown to protect nucleotide drugs from enzymatic degradation and improve cellular uptake. nih.gov

Investigation into Combinatorial Research Strategies with Other Biochemical Inhibitors

The future of this compound research also lies in exploring its synergistic potential when used in combination with other biochemical inhibitors. This approach, known as combinatorial therapy, is a cornerstone of modern cancer treatment and could unlock new therapeutic possibilities. nih.gov

Furthermore, combining this modified nucleoside with inhibitors of DNA methylation, such as 5-azacytidine (B1684299), could be a powerful strategy. nih.gov Research has shown that 5-methylcytidine derivatives can suppress the reactivation of silenced transgenes induced by 5-azacytidine, highlighting the intricate interplay between different nucleoside analogs and epigenetic modifiers. nih.gov

Development of Next-Generation this compound Analogues with Enhanced Specificity

A significant focus of future research will be the design and synthesis of next-generation analogues of this compound with improved properties. The goal is to create molecules with enhanced specificity for their targets, greater stability, and reduced off-target effects.

One approach involves modifying the 4'-position of the ribose sugar. For instance, the introduction of a 4'-C-α-aminoethoxy modification to a related uridine (B1682114) analog resulted in superior thermal stability and nuclease resistance. nih.gov Combining this with a 5-propynyl modification led to the development of 4'-C-α-aminoethoxy-2'-O-methyl-5-propynyl-uridine (4AEopU), a promising candidate for antisense therapeutics. nih.gov Similar strategies could be applied to the cytidine (B196190) scaffold to create novel analogues of this compound.

The synthesis of pyridazine (B1198779) analogues of naturally occurring nucleosides has also been explored, leading to compounds with antineoplastic activity. nih.gov This highlights the potential for creating a diverse library of this compound analogues with unique biological activities.

Application in Omics Research (e.g., transcriptomics, metabolomics) to Elucidate Broader Cellular Impacts

The advent of "omics" technologies provides a powerful lens through which to investigate the global cellular effects of this compound. By integrating data from transcriptomics, metabolomics, and proteomics, researchers can gain a comprehensive understanding of how this modified nucleoside perturbs cellular networks.

Multi-omics studies have already proven valuable in understanding complex diseases like cocaine use disorder by integrating epigenomic and transcriptomic data. nih.gov A similar approach could be used to map the changes in gene expression, protein levels, and metabolite profiles in cells treated with this compound. This would not only help to elucidate its mechanism of action but could also identify novel biomarkers of its activity and potential off-target effects.

For instance, transcriptomic analysis could reveal which genes are up- or down-regulated in response to the compound, while metabolomics could identify changes in key metabolic pathways. This systems-level view is crucial for a complete understanding of the compound's biological impact.

Role in Understanding Fundamental Nucleoside Biology and Its Perturbations

Beyond its therapeutic potential, this compound serves as a valuable chemical tool for probing the fundamental aspects of nucleoside biology. The modifications at the 5- and 2'-positions can influence a wide range of cellular processes, from RNA structure and function to the intricate dance of epigenetic modifications.

The 2'-O-methylation is a common post-transcriptional modification that plays a critical role in many biological processes. nih.gov Studying how the 2'-O-methyl group in this compound affects RNA stability, protein-RNA interactions, and the cellular machinery responsible for these modifications can provide deeper insights into RNA biology.

常见问题

Q. What are the critical steps for synthesizing 5-(1-Propynyl)-2'-O-methylcytidine, and how can purity be ensured?

Synthesis involves:

- Protection of the 2'-hydroxyl group with a methyl group via alkylation under anhydrous conditions, followed by selective deprotection of reactive sites.

- Propynylation at the C5 position using palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) with terminal alkynes .

- Purification via reverse-phase HPLC to isolate the target compound, with purity confirmed by ≥95% HPLC peak area and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for structural confirmation of this modified nucleoside?

- NMR spectroscopy : H NMR identifies proton environments (e.g., propynyl protons at δ ~2.5-3.0 ppm; methyl groups at δ ~3.3-3.5 ppm). C NMR confirms glycosidic bond integrity and methyl/propynyl substitutions .

- Mass spectrometry : HRMS provides exact mass verification (e.g., [M+H] ion matching theoretical values within 5 ppm error).

- Chromatography : HPLC retention time consistency under gradient elution (C18 column, 0.1% TFA/acetonitrile) ensures purity .

Q. How does the 2'-O-methyl modification influence ribose conformation and nuclease resistance?

The 2'-O-methyl group locks the ribose in a C3'-endo conformation, enhancing nuclease resistance by sterically hindering RNase cleavage. This is validated via:

- Enzymatic degradation assays : Incubation with RNase A/T1 and analysis by gel electrophoresis to compare stability against unmodified cytidine .

- Molecular dynamics simulations : Modeling sugar puckering and backbone flexibility .

Advanced Research Questions

Q. What experimental approaches quantify the impact of the C5-propynyl group on duplex and triplex thermal stability?

- UV melting curves ( analysis) : Measure absorbance at 260 nm while heating (1–90°C) in buffer (e.g., 100 mM NaCl, 10 mM MgCl, pH 7.0). Compare values of oligonucleotides containing this compound versus natural cytidine .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for triplex formation .

- Controlled variables : Salt concentration, pH, and strand length must be standardized to isolate propynyl effects .

Q. How can contradictory reports on propynyl-modified oligonucleotide stability be resolved?

Discrepancies often arise from:

- Alkynyl chain length : Longer chains (e.g., hexynyl) reduce versus propynyl (C3), which stabilizes duplexes via hydrophobic base stacking .

- Sequence context : Propynyl effects are sequence-dependent; use controlled studies with identical flanking bases.

- Methodological differences : Standardize buffer conditions (e.g., Mg concentration critical for triplex stability) .

Q. What strategies optimize intracellular delivery of oligonucleotides containing this modification?

- Chemical conjugation : Attach cell-penetrating peptides (e.g., TAT) or lipid nanoparticles to enhance uptake.

- Biological assays : Measure gene silencing efficiency (qRT-PCR) or triplex-induced recombination rates (luciferase reporter assays) in cell lines .

- Controls : Include unmodified oligonucleotides and scrambled sequences to validate specificity .

Q. How to design a study evaluating the role of this nucleoside in antisense or RNA interference mechanisms?

- Hypothesis : The 2'-O-methyl/propynyl combination enhances binding affinity and specificity to target mRNA.

- Experimental design :

- Antisense oligonucleotides (ASOs) : Synthesize ASOs targeting a model gene (e.g., Bcl-2) with and without the modification.

- Dose-response assays : Measure mRNA knockdown (RT-qPCR) and protein expression (Western blot) in vitro.

- Off-target analysis : RNA-seq to assess specificity .

Methodological Considerations

- Data interpretation : Use nonlinear regression for analysis (van’t Hoff equation) and statistical tools (e.g., ANOVA for triplicate experiments) .

- Reproducibility : Document synthesis protocols per guidelines, including batch-specific NMR/MS data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。